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molecular formula C12H14N2O3 B3101780 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione CAS No. 1401066-00-9

3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione

Cat. No. B3101780
M. Wt: 234.25
InChI Key: YHVXZSJADRCKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227973B2

Procedure details

To a stirring solution of 1-methylhydantoin (40.0 g, 351 mmol) in DMF (700 mL) at ambient temperature was added 4-methoxybenzyl chloride (49.4 g, 316 mmol) and cesium carbonate (171 g, 526 mmol). The resulting mixture was stirred for 3 days, then partitioned between H2O (2 L) and EtOAc (800 mL). The aqueous layer was extracted further with EtOAc (500 mL) and the combined organic extracts were washed with H2O (2×300 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting white precipitate was collected by vacuum filtration and washed with MTBE (200 mL) to provide the title compound. MS: m/z=235.2 (M+1).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
171 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][C:6](=[O:7])[NH:5][C:3]1=[O:4].[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Cl)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][N:5]2[C:6](=[O:7])[CH2:8][N:2]([CH3:1])[C:3]2=[O:4])=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CN1C(=O)NC(=O)C1
Name
Quantity
49.4 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
cesium carbonate
Quantity
171 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between H2O (2 L) and EtOAc (800 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with EtOAc (500 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with H2O (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with MTBE (200 mL)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC1=CC=C(CN2C(N(CC2=O)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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